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Compound of Interest

Compound Name: 6-Chloromelatonin

Cat. No.: B1662552 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of two synthetic melatonin analogs: 6-
chloromelatonin and beta-methyl-6-chloromelatonin. The information presented is collated

from various studies to offer a comprehensive overview for research and drug development

purposes.

Quantitative Data Summary
The following tables summarize the binding affinities of 6-chloromelatonin and beta-methyl-6-
chloromelatonin for the melatonin receptors MT1 and MT2.

Table 1: Melatonin Receptor Binding Affinities (pKi)

Compound MT1 Receptor (pKi) MT2 Receptor (pKi) Reference(s)

6-Chloromelatonin 8.9 - 9.1 9.77 [1]

Beta-Methyl-6-

Chloromelatonin (TIK-

301)

10.38 10.38 [2]
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Note: pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a

higher binding affinity.

Table 2: Melatonin Receptor Binding Affinities (Ki)

Compound
MT1 Receptor (Ki
in pM)

MT2 Receptor (Ki
in pM)

Reference(s)

Beta-Methyl-6-

Chloromelatonin (TIK-

301)

81 42 [2]

Note: Ki is the inhibition constant. A lower Ki value indicates a higher binding affinity.

Efficacy and Functional Activity
Both 6-chloromelatonin and beta-methyl-6-chloromelatonin are potent melatonin receptor

agonists.[1][2]

6-Chloromelatonin:

Acts as a potent agonist at both MT1 and MT2 receptors.

In functional assays, it inhibits forskolin-stimulated cyclic AMP (cAMP) production, with pIC50

values of 9.53 at MT1 and 9.74 at MT2 receptors.

Beta-Methyl-6-Chloromelatonin (TIK-301):

Demonstrates high affinity as a nonselective MT1/MT2 agonist.

Clinical trials have shown its efficacy in treating primary insomnia by significantly reducing

sleep latency. A study on primary insomnia patients showed a dose-dependent improvement

in sleep latency, with the 100 mg dose being comparable to zolpidem.

It has a reported EC50 of 0.0479 nM, indicating high potency.

Unlike melatonin, beta-methyl-6-chloromelatonin does not appear to be associated with

hypothermia.
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Experimental Protocols
Detailed experimental methodologies for the cited data are crucial for reproducibility and further

research.

Radioligand Binding Assays:

This method is used to determine the binding affinity of a ligand for a receptor.

Cell Lines: Chinese Hamster Ovary (CHO) cells stably expressing human recombinant mt1

or MT2 receptors are commonly used.

Radioligand: [3H]-melatonin is a frequently used radioligand for characterizing these

receptors.

Procedure:

Cell membranes expressing the receptor of interest are prepared.

The membranes are incubated with a fixed concentration of the radioligand ([3H]-

melatonin) and varying concentrations of the competing ligand (6-chloromelatonin or

beta-methyl-6-chloromelatonin).

After incubation to allow binding to reach equilibrium, the bound and free radioligand are

separated by rapid filtration.

The amount of radioactivity on the filters is quantified using a scintillation counter to

determine the amount of bound radioligand.

The data is then analyzed to calculate the Ki or pKi values, which represent the binding

affinity of the test compound.

Functional Assay (cAMP Inhibition):

This assay measures the functional activity of the agonist at the G-protein coupled melatonin

receptors.

Cell Lines: CHO cells expressing either mt1 or MT2 receptors are utilized.
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Procedure:

Cells are pre-treated with the test compound (6-chloromelatonin or beta-methyl-6-
chloromelatonin) at various concentrations.

Forskolin, an adenylyl cyclase activator, is added to stimulate cAMP production.

The cells are then lysed, and the intracellular cAMP levels are measured using a suitable

assay kit (e.g., an enzyme-linked immunosorbent assay - ELISA).

The ability of the agonist to inhibit forskolin-stimulated cAMP production is quantified, and

the pIC50 value (the negative logarithm of the concentration that causes 50% inhibition) is

determined.

Signaling Pathways and Experimental Workflows
Melatonin Receptor Signaling Pathway:

Both 6-chloromelatonin and beta-methyl-6-chloromelatonin, as melatonin receptor agonists,

are expected to activate the canonical melatonin receptor signaling pathways. Melatonin

receptors (MT1 and MT2) are G-protein coupled receptors (GPCRs). Upon agonist binding,

they primarily couple to Gi proteins, leading to the inhibition of adenylyl cyclase and a

subsequent decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, reduces the

activity of protein kinase A (PKA). MT1 and MT2 can also couple to other G-proteins, such as

Gq, to activate phospholipase C (PLC), leading to an increase in intracellular calcium.
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Caption: Agonist-induced Melatonin Receptor Signaling Pathway.

Experimental Workflow for Binding Affinity Determination:

The following diagram illustrates a typical workflow for determining the binding affinity of a

compound to melatonin receptors using a radioligand binding assay.
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Caption: Workflow for Radioligand Binding Assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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